3-(3-Aminopropyl)oxetan-3-ol
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Overview
Description
3-(3-Aminopropyl)oxetan-3-ol is an organic compound featuring a four-membered oxetane ring with an amino group and a hydroxyl group attached to the ring. The presence of the oxetane ring imparts unique chemical properties to the compound, making it a valuable building block in synthetic chemistry and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Aminopropyl)oxetan-3-ol can be achieved through several methods:
Intramolecular Cyclization: One common method involves the intramolecular cyclization of a suitable precursor.
Epoxide Ring Opening: Another method involves the ring opening of an epoxide followed by cyclization.
Industrial Production Methods
Industrial production of this compound typically involves optimized versions of the above synthetic routes. The use of high-yielding catalysts and efficient purification techniques ensures the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
3-(3-Aminopropyl)oxetan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxetane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as halides and amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted oxetane derivatives.
Scientific Research Applications
3-(3-Aminopropyl)oxetan-3-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex molecules and polymers.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: It is explored for its potential in drug development, particularly as a scaffold for designing bioactive molecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Aminopropyl)oxetan-3-ol involves its interaction with specific molecular targets. The oxetane ring can act as a bioisostere for carbonyl groups, allowing it to mimic the behavior of carboxylic acids in biological systems. This property makes it useful in drug design, where it can interact with enzymes and receptors in a manner similar to natural substrates .
Comparison with Similar Compounds
Similar Compounds
3-Oximinooxetane: A precursor to energetic oxetanes, used in the synthesis of nitro and amino derivatives.
Oxetan-3-one: A key intermediate in the synthesis of various oxetane derivatives.
Thietan-3-ol: A sulfur analog of oxetan-3-ol, used as a bioisostere for carboxylic acids.
Uniqueness
3-(3-Aminopropyl)oxetan-3-ol is unique due to its combination of an amino group and a hydroxyl group on the oxetane ring. This dual functionality allows for diverse chemical modifications and applications in various fields, making it a versatile compound in synthetic and medicinal chemistry .
Properties
IUPAC Name |
3-(3-aminopropyl)oxetan-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c7-3-1-2-6(8)4-9-5-6/h8H,1-5,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIZANNGSYDLEFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(CCCN)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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